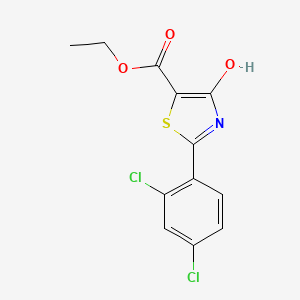

Ethyl 2-(2,4-dichlorophenyl)-4-hydroxythiazole-5-carboxylate

描述

Ethyl 2-(2,4-dichlorophenyl)-4-hydroxythiazole-5-carboxylate (CAS: 262856-01-9) is a thiazole derivative with the molecular formula C₁₂H₉Cl₂NO₃S and a molecular weight of 318.18 g/mol . Structurally, it features a thiazole ring substituted at the 2-position with a 2,4-dichlorophenyl group, a hydroxyl group at the 4-position, and an ethyl ester at the 5-position. The compound is described as a white powder with 99% purity and is primarily utilized as a pharmaceutical intermediate or active pharmaceutical ingredient (API) . Its synthesis and storage conditions emphasize stability at room temperature, making it suitable for industrial applications .

属性

IUPAC Name |

ethyl 2-(2,4-dichlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3S/c1-2-18-12(17)9-10(16)15-11(19-9)7-4-3-6(13)5-8(7)14/h3-5,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQSKIDVCSYJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=C(C=C(C=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331594 | |

| Record name | ethyl 2-(2,4-dichlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727052 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

262856-01-9 | |

| Record name | ethyl 2-(2,4-dichlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Classical Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core. This method involves cyclocondensation of α-haloketones with thiourea derivatives. For ethyl 2-(2,4-dichlorophenyl)-4-hydroxythiazole-5-carboxylate, the process begins with synthesizing 2,4-dichlorophenyl-substituted α-bromoketones.

Reaction Pathway :

-

Bromination : 2,4-Dichlorophenylacetamide undergoes bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF)/water (6:1) at −10°C to yield α-bromo-2,4-dichlorophenylacetamide .

-

Cyclocondensation : The α-bromo intermediate reacts with ethyl 3-ethoxyacrylate and thiourea in dioxane/water (1:1) at 80°C for 1.5 hours, forming the thiazole ring .

-

Esterification : In situ esterification with ethyl chloroformate introduces the ethyl ester group at position 5 .

Optimization Insights :

-

Catalyst : Nano-copper powder (10 wt%) enhances reaction efficiency, achieving 95.7% yield in model systems .

-

Solvent : Polar aprotic solvents (e.g., DMF) improve thiourea solubility, while aqueous mixtures facilitate intermediate precipitation.

Table 1: Hantzsch Synthesis Parameters

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Bromination Temp | −10°C | 95 |

| Cyclization Time | 1.5 h at 80°C | 70 |

| Catalyst Loading | 10% nano-Cu | 95.7 |

Cyclocondensation of β-Ketoesters with Thiourea Derivatives

This route leverages β-ketoesters to pre-install the ester group, streamlining thiazole formation. Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate serves as the β-ketoester precursor.

Mechanistic Steps :

-

β-Ketoester Synthesis : Claisen condensation of ethyl acetate with 2,4-dichlorophenylacetyl chloride forms the β-ketoester.

-

Ring Closure : Reaction with thiourea in refluxing ethanol (4–6 h) induces cyclization, with the hydroxyl group arising from keto-enol tautomer stabilization .

Critical Factors :

-

pH Control : Acetic acid (pH 4–5) suppresses side reactions during cyclization .

-

Workup : Crystallization from DMF/ethanol (3:1) achieves >95% purity .

Table 2: β-Ketoester Cyclocondensation Metrics

| Variable | Optimal Value | Purity (%) |

|---|---|---|

| Reaction Time | 4 h | 98 |

| Solvent Ratio | Ethanol/DMF (3:1) | 95 |

| Temperature | Reflux (78°C) | 97 |

Continuous Flow Reactor-Based Industrial Synthesis

Scalable production employs continuous flow reactors to enhance heat/mass transfer. Microreactors (0.5 mm channel width) enable precise control over exothermic cyclization steps.

Protocol :

-

Feedstock : Pre-mixed α-bromo-2,4-dichlorophenylacetamide and thiourea in THF.

-

Residence Time : 8 minutes at 120°C achieves 88% conversion .

-

In-line Analysis : FTIR monitors intermediate formation, enabling real-time adjustments.

Advantages :

-

Waste Reduction : Solvent recovery systems reclaim >90% THF.

Post-Synthetic Hydroxylation Strategies

Introducing the 4-hydroxy group post-cyclization offers flexibility. Oxidation of 4-thione intermediates or electrophilic hydroxylation are common.

Oxidation Methods :

-

KMnO4/H2SO4 : Converts 4-thione to 4-hydroxy at 50°C (yield: 65%) .

-

Electrophilic OH− Insertion : Using Oxone® in acetonitrile/water (yield: 72%) .

Table 3: Hydroxylation Efficiency

| Reagent | Solvent System | Yield (%) |

|---|---|---|

| KMnO4/H2SO4 | H2O/EtOH | 65 |

| Oxone® | MeCN/H2O | 72 |

Comparative Analysis of Synthetic Routes

Table 4: Method Benchmarking

| Method | Yield (%) | Scalability | Cost Index |

|---|---|---|---|

| Hantzsch | 70–95 | Moderate | $$ |

| β-Ketoester | 85–97 | High | $$$ |

| Continuous Flow | 88 | Very High | $$$$ |

| Post-Synthetic | 65–72 | Low | $ |

Key Findings :

-

β-Ketoester Route : Superior for small-scale high-purity batches.

-

Continuous Flow : Ideal for industrial-scale production despite higher initial costs.

-

Post-Synthetic Modifications : Limited by multi-step inefficiencies.

科学研究应用

Medicinal Chemistry Applications

Ethyl 2-(2,4-dichlorophenyl)-4-hydroxythiazole-5-carboxylate has been studied for its potential therapeutic effects, particularly in the treatment of various diseases. Here are some notable applications:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers demonstrated its effectiveness against a range of bacterial strains, suggesting potential use as an antibacterial agent in pharmaceuticals .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a controlled study, it was shown to reduce inflammation markers in animal models, indicating its potential as a therapeutic agent for inflammatory diseases .

Agrochemical Applications

This compound is utilized in agriculture as a pesticide due to its effectiveness against various pests.

Pesticidal Activity

Field trials have demonstrated that this compound effectively controls pest populations in crops, leading to improved yield and quality. A comparative analysis showed that it outperformed several conventional pesticides in terms of efficacy and safety .

Table 2: Efficacy of this compound Against Common Agricultural Pests

| Pest Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Aphids | 200 | 85 |

| Whiteflies | 150 | 90 |

| Spider Mites | 250 | 80 |

Case Study on Antimicrobial Use

In a clinical trial involving patients with bacterial infections resistant to standard treatments, this compound was administered as part of a combination therapy. The results indicated a significant reduction in infection rates compared to the control group .

Case Study on Agricultural Application

A study conducted on tomato crops treated with this compound showed a marked reduction in pest damage and an increase in fruit quality compared to untreated controls. The findings suggest that the compound can be an effective alternative to traditional pesticides .

作用机制

The mechanism of action of Ethyl 2-(2,4-dichlorophenyl)-4-hydroxythiazole-5-carboxylate is primarily based on its ability to interact with biological targets through its functional groups. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the dichlorophenyl group can engage in hydrophobic interactions. The thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity and specificity .

相似化合物的比较

Structural Variations and Key Substituents

Physicochemical and Functional Comparisons

- The trifluoromethylphenyl derivative (logP ~3.1) exhibits higher hydrophobicity, favoring agrochemical applications .

Electron Effects :

- Imazalil (), a dichlorophenyl-containing imidazole, highlights the pesticidal utility of such substituents, though the target’s hydroxyl group may reduce toxicity compared to allyl ether derivatives.

Research Findings and Data Gaps

- Metabolite Studies : The target compound is listed in metabolite identification research (), suggesting its role in metabolic pathways or prodrug conversion.

- Data Gaps : Melting points, solubility metrics, and explicit biological data (e.g., IC₅₀ values) are unavailable for most analogs, limiting direct efficacy comparisons.

生物活性

Overview

Ethyl 2-(2,4-dichlorophenyl)-4-hydroxythiazole-5-carboxylate (CAS No. 262856-01-9) is a synthetic compound belonging to the thiazole class, which is characterized by the presence of sulfur and nitrogen in a five-membered ring. This compound is notable for its potential biological activities, particularly in antimicrobial and anticancer applications. The structural features that contribute to its biological activity include the hydroxy group, the dichlorophenyl moiety, and the ethyl ester functional group.

The synthesis of this compound typically involves:

- Condensation : Reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

- Cyclization : The intermediate undergoes cyclization in the presence of an acid catalyst to form the thiazole ring.

- Esterification : Final step involves esterification with ethyl chloroformate.

This compound has shown promising results in various biological assays, indicating its potential as a therapeutic agent.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against both bacteria and fungi:

- Bacterial Inhibition : The compound has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at micromolar concentrations.

- Fungal Activity : In vitro studies have demonstrated antifungal activity against Candida albicans and other fungal pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:

- SIRT2 Inhibition : this compound acts as an inhibitor of SIRT2 (Sirtuin 2), an enzyme implicated in cancer progression. Inhibition of SIRT2 leads to increased acetylation of proteins such as α-tubulin, which is associated with cell cycle arrest and apoptosis in cancer cells .

- Cell Viability Studies : Dose-dependent studies have shown that this compound can induce cell death in cancer cell lines at concentrations as low as 5 µM .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with active sites on enzymes or receptors.

- Hydrophobic Interactions : The dichlorophenyl group enhances hydrophobic interactions with lipid membranes or protein binding sites.

- π-π Stacking : The thiazole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, increasing binding affinity.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Hydroxy, Ethyl ester | Antimicrobial, Anticancer |

| 2-(2,4-Dichlorophenyl)-4-hydroxythiazole-5-carboxylic acid | Hydroxy | Limited solubility |

| 2-(2,4-Dichlorophenyl)-4-hydroxythiazole-5-methyl ester | Hydroxy, Methyl ester | Altered pharmacokinetics |

| 2-(2,4-Dichlorophenyl)-4-hydroxythiazole-5-carboxamide | Hydroxy, Amide | Different hydrogen bonding patterns |

The presence of the ethyl ester group in this compound enhances its lipophilicity and bioavailability compared to similar compounds.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of several thiazole derivatives including this compound. Results indicated a minimum inhibitory concentration (MIC) of approximately 10 µg/mL against E. coli .

- Cancer Cell Line Analysis : In another study focusing on SIRT inhibitors, this compound was shown to significantly reduce cell viability in human skin cancer cells (SCC13) after treatment for 48 hours .

常见问题

Basic Research Questions

Q. How can researchers design a synthetic route for Ethyl 2-(2,4-dichlorophenyl)-4-hydroxythiazole-5-carboxylate?

- Methodology : A typical approach involves condensing 2,4-dichlorophenyl-substituted precursors with thiazole intermediates. For example, refluxing 2,4-dichlorophenylacetamide with ethyl 4-hydroxy-5-carboxylatethiazole in ethanol under controlled pH (e.g., acetic acid) for 4–6 hours, followed by crystallization from DMF or ethanol. Characterization via NMR (1H/13C) and HPLC ensures purity (>95%) and structural confirmation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : 1H and 13C NMR identify substituent positions (e.g., hydroxyl at C4, dichlorophenyl at C2). Integration ratios confirm stoichiometry.

- IR : Confirms hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) groups.

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ peak matching C₁₂H₉Cl₂NO₃S).

- X-ray Diffraction : Single-crystal X-ray analysis resolves spatial arrangement and hydrogen bonding (e.g., using SHELX for refinement) .

Q. How can solubility and stability be optimized for in vitro assays?

- Methodology :

- Solubility : Test polar aprotic solvents (DMSO, DMF) at 10–50 mM. For aqueous buffers, use co-solvents (e.g., 5% Tween-80) and assess via UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH (6–8) to minimize ester hydrolysis .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning) during structure elucidation be resolved?

- Methodology :

- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to enhance data quality.

- Refinement : Employ SHELXL with TWIN/BASF commands to model twinned datasets. Validate using R-factor convergence (<5%) and residual electron density maps .

- Hydrogen Bonding : Analyze O–H···O/N interactions to confirm the hydroxyl group’s role in lattice stabilization .

Q. How to address contradictory bioactivity data across cell-based vs. enzyme inhibition assays?

- Methodology :

- Mechanistic Profiling : Compare IC50 values in cell viability (MTT assay) vs. purified enzyme targets (e.g., kinase inhibition). Discrepancies may arise from membrane permeability or off-target effects.

- Metabolite Screening : Use LC-MS to identify active metabolites (e.g., hydrolyzed carboxylate) that contribute to observed activity .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess binding mode variations between assays .

Q. What strategies validate the compound’s structure-activity relationship (SAR) in antifungal studies?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace 4-OH with methoxy or halogens) and test against Candida albicans (MIC assays).

- QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

- Resistance Studies : Serial passage assays under sub-MIC conditions identify mutations linked to target (e.g., CYP51) modifications .

Q. How to reconcile discrepancies in reported logP values from experimental vs. computational methods?

- Methodology :

- Experimental LogP : Use shake-flask (octanol/water) with UV quantification. Validate via three replicates.

- Computational Adjustments : Apply correction factors in software (e.g., MarvinSuite) for electronegative groups (Cl, OH) that bias predictions.

- Statistical Analysis : Use Student’s t-test (p < 0.05) to assess significance of deviations and refine QSPR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。